2-[(Naphthalen-2-yl)amino]phenol
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Overview
Description
2-[(Naphthalen-2-yl)amino]phenol is an organic compound that features a naphthalene ring system attached to an amino group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-2-yl)amino]phenol typically involves the condensation reaction of 2-naphthylamine with 2-hydroxybenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar condensation reaction, but with optimized conditions to increase yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-2-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
2-[(Naphthalen-2-yl)amino]phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-2-yl)amino]phenol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. It may also act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2-position.
2-Aminonaphthalene: A naphthalene derivative with an amino group at the 2-position.
2-Hydroxybenzaldehyde: A benzaldehyde derivative with a hydroxyl group at the 2-position.
Uniqueness
2-[(Naphthalen-2-yl)amino]phenol is unique due to its combination of a naphthalene ring system with both amino and phenol functional groups. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
3706-56-7 |
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Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(naphthalen-2-ylamino)phenol |
InChI |
InChI=1S/C16H13NO/c18-16-8-4-3-7-15(16)17-14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17-18H |
InChI Key |
LLHLJHHDAJYCCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=CC=CC=C3O |
Origin of Product |
United States |
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